Physical and chemical properties of 2-(3-Bromo-4-fluorophenyl)acetaldehyde
Physical and chemical properties of 2-(3-Bromo-4-fluorophenyl)acetaldehyde
An In-Depth Technical Guide to 2-(3-Bromo-4-fluorophenyl)acetaldehyde
Abstract: This document provides a comprehensive technical overview of 2-(3-Bromo-4-fluorophenyl)acetaldehyde, a key intermediate in synthetic organic chemistry and a valuable building block in modern drug discovery. The guide elucidates its core physicochemical properties, outlines logical synthetic pathways, explores its characteristic reactivity, and details essential safety and handling protocols. This paper is intended for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this versatile reagent.
Core Compound Identity and Physicochemical Profile
2-(3-Bromo-4-fluorophenyl)acetaldehyde is a substituted aromatic aldehyde. The strategic placement of both a bromine and a fluorine atom on the phenyl ring imparts unique electronic properties and provides multiple reactive handles, making it a desirable precursor in multi-step syntheses. The aldehyde functional group itself is a cornerstone of C-C bond formation and derivatization.
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-(3-bromo-4-fluorophenyl)acetaldehyde | N/A |
| CAS Number | 109346-89-6 | [1] |
| Molecular Formula | C₈H₆BrFO | [1] |
| Molecular Weight | 217.04 g/mol | [1][2] |
| Canonical SMILES | O=CCc1ccc(c(c1)Br)F | [1] |
| InChI Key | VZKQYFRDNISYRK-UHFFFAOYSA-N | [2][3] |
| Physical Form | Expected to be a liquid or low-melting solid | Inferred |
| Purity | Typically >95% |[3] |
Note: Experimental data such as melting point, boiling point, and specific solubility values are not widely published in publicly accessible databases, which is common for specialized chemical reagents.
Synthesis and Reactivity
The synthesis and reactivity of 2-(3-Bromo-4-fluorophenyl)acetaldehyde are governed by the interplay of its aldehyde group and the substituted aromatic ring.
Synthetic Strategy: A Logic-Driven Approach
The most direct and common synthetic route to this aldehyde involves the controlled reduction of its corresponding carboxylic acid, 3-Bromo-4-fluorophenylacetic acid (CAS: 194019-11-9)[4][5]. The challenge in this synthesis is to prevent over-reduction to the corresponding alcohol, 2-(3-Bromo-4-fluorophenyl)ethanol.
Methodology: Partial Reduction of a Carboxylic Acid Derivative
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive species, such as an acid chloride or an ester. This is a crucial step as the carboxyl group itself is resistant to many mild reducing agents.
-
Controlled Reduction: The activated derivative is then treated with a sterically hindered and less reactive hydride reagent (e.g., diisobutylaluminium hydride, DIBAL-H) at low temperatures (-78 °C) to selectively yield the aldehyde.
-
Aqueous Workup: The reaction is carefully quenched with a suitable reagent, like methanol followed by an aqueous acid solution, to hydrolyze the intermediate and isolate the desired aldehyde.
Caption: Logical relationships of reactive sites on the molecule.
Analytical Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show three distinct regions:
-
Aldehyde Proton (CHO): A triplet around δ 9.7-9.8 ppm due to coupling with the adjacent methylene protons.
-
Methylene Protons (CH₂): A doublet around δ 3.7-3.8 ppm, coupled to the aldehyde proton.
-
Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.0-7.8 ppm, characteristic of a 1,2,4-trisubstituted benzene ring with F-H coupling.
-
-
¹³C NMR: The carbon spectrum would reveal:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 198-202 ppm.
-
Aromatic Carbons: Six distinct signals, with their chemical shifts influenced by the bromo and fluoro substituents. The carbon directly bonded to fluorine would exhibit a large one-bond C-F coupling constant.
-
-
Mass Spectrometry (MS): The mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the signature of a molecule containing one bromine atom.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1720-1740 cm⁻¹ corresponding to the C=O stretch of the aldehyde would be the most prominent feature.
Applications in Drug Discovery and Development
Halogenated phenylacetaldehydes are important scaffolds in medicinal chemistry. The inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. [6]The bromine atom provides a versatile point for synthetic elaboration.
-
Fragment-Based Drug Discovery (FBDD): This molecule is an ideal candidate for FBDD campaigns. [7][8]Its relatively small size and defined vector for chemical growth (the bromine atom) allow chemists to "grow" the fragment within a target's binding pocket to improve potency and selectivity.
-
Synthesis of Heterocycles: The aldehyde can be used as a key starting material in condensation reactions to form various heterocyclic ring systems, which are prevalent in many approved drugs.
-
Lead Optimization: In a lead optimization program, this compound can be used to introduce the 3-bromo-4-fluorophenyl motif into a larger molecule to probe structure-activity relationships (SAR) related to halogen substitution patterns.
Safety, Handling, and Storage
As with many reactive aldehydes and halogenated aromatic compounds, proper handling of 2-(3-Bromo-4-fluorophenyl)acetaldehyde is critical.
Table 2: Hazard and Handling Information
| Category | Recommendation | Source(s) |
|---|---|---|
| Primary Hazards | Expected to be a skin and eye irritant/corrosive. May be harmful if swallowed or inhaled. Lachrymator (tear-inducing). | [9][10][11] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All operations should be conducted in a certified chemical fume hood. | [9][12] |
| First Aid Measures | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention for all routes of exposure. | [9][10][12] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Refrigeration is often recommended to prevent degradation or polymerization. | [9][12] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [9]|
References
- Appchem. (n.d.). 2-(3-bromo-4-fluorophenyl)acetaldehyde.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-Bromo-4'-fluoroacetophenone.
- Merck. (n.d.). 2-(4-bromo-3-fluorophenyl)acetaldehyde.
- Thermo Fisher Scientific. (2025, September 16).
- Wiley-VCH. (n.d.).
- BroadPharm. (2025, December 3).
- Sigma-Aldrich. (2025, November 6).
- Merck. (n.d.).
- Fun, H.-K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2437.
- Sigma-Aldrich. (n.d.). 2-(4-bromo-3-fluorophenyl)acetaldehyde.
- NextSDS. (n.d.). 2-(4-BROMO-2-FLUOROPHENYL)ACETALDEHYDE — Chemical Substance Information.
- PubChem. (n.d.). 2-(4-Fluorophenyl)acetaldehyde.
- PubChemLite. (n.d.). 2-(4-bromo-3-fluorophenyl)acetaldehyde (C8H6BrFO).
- The Royal Society of Chemistry. (n.d.). [FeIII(TF4DMAP)
- Sigma-Aldrich. (n.d.). 3-Bromo-4-fluorophenylacetic acid.
- Oakwood Chemical. (n.d.). 3-Bromo-4-fluorophenylacetic acid.
- National Taiwan University. (2022, April 27).
- Google Patents. (n.d.). US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals.
- BLD Pharm. (n.d.). 194019-11-9|3-Bromo-4-fluorophenylacetic acid.
- Google Patents. (n.d.). EP0048411A2 - Process for preparing 3-bromo-4-fluoro-benzaldehyde acetals, intermediates and their preparation.
- PubChemLite. (n.d.). 3-bromo-4-fluorophenylacetic acid (C8H6BrFO2).
- China Chemical Network. (n.d.). 3-Bromo-4-fluorophenylacetic acid.
- ResearchGate. (2025, August 6). Synthesis of 3-bromo-4-fluoronitrobenzene.
- BLD Pharm. (n.d.). 1697607-95-6|2-(3-Bromo-2-fluorophenyl)acetaldehyde.
- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
- Sygnature Discovery. (n.d.). Fragment-Based Epigenetic Hit Discovery: BRD3.
- Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
- Wikipedia. (n.d.). 4-Bromophenylacetic acid.
- ACG Publications. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity.
- Bendel, P., et al. (2005). Noninvasive Quantitative In Vivo Mapping and Metabolism of Boronophenylalanine (BPA) by Nuclear Magnetic Resonance (NMR) Spectroscopy and Imaging.
- National Institutes of Health. (n.d.).
- RSC Publishing. (n.d.). Fragment-based drug discovery: opportunities for organic synthesis.
- BLD Pharm. (n.d.). 1029714-83-7|2-(4-Bromo-3-fluorophenyl)-2-oxoacetaldehyde.
- PharmaBlock. (n.d.).
Sources
- 1. appchemical.com [appchemical.com]
- 2. 2-(4-bromo-3-fluorophenyl)acetaldehyde | 109346-85-2 [sigmaaldrich.com]
- 3. 2-(4-bromo-3-fluorophenyl)acetaldehyde | 109346-85-2 [sigmaaldrich.com]
- 4. 3-Bromo-4-fluorophenylacetic acid [oakwoodchemical.com]
- 5. 3-Bromo-4-fluorophenylacetic acid, China 3-Bromo-4-fluorophenylacetic acid Manufacturers, China 3-Bromo-4-fluorophenylacetic acid Suppliers - chemik [chinachemnet.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. broadpharm.com [broadpharm.com]


